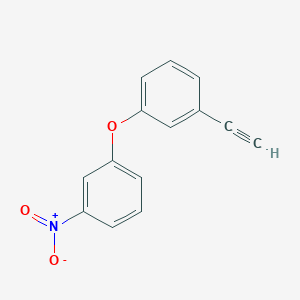
4-(Difluoromethyl)-6-hydrazinylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-6-hydrazinylpyrimidine is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a hydrazinyl group at the 6-position. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-hydrazinylpyrimidine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and environmentally friendly reagents. The use of non-ozone depleting difluorocarbene reagents has been explored to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-6-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of difluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-6-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Difluoromethyl pyrazole: Shares the difluoromethyl group but differs in the core structure.
N-Difluoromethyl azoles: Includes imidazoles, pyrazoles, and triazoles with difluoromethyl groups.
Uniqueness: 4-(Difluoromethyl)-6-hydrazinylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the difluoromethyl and hydrazinyl groups enhances its potential as a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C5H6F2N4 |
|---|---|
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
[6-(difluoromethyl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C5H6F2N4/c6-5(7)3-1-4(11-8)10-2-9-3/h1-2,5H,8H2,(H,9,10,11) |
InChI-Schlüssel |
NIMREJFQBRNDGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1NN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)


![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)

![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)



![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)

![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)


